molecular formula C10H9ClN2OS B13629274 5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13629274
M. Wt: 240.71 g/mol
InChI Key: QTPILQJRBMAOQZ-UHFFFAOYSA-N
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Description

5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound features a pyridinone core substituted with an amino group and a chlorothiophene moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chlorothiophene-2-carbaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method reduces reaction times significantly compared to conventional heating methods, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chlorothiophene positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

Major products formed from these reactions include various substituted pyridinones, sulfoxides, and sulfones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-amino-1-[(5-chlorothiophen-2-yl)methyl]pyridin-2-one

InChI

InChI=1S/C10H9ClN2OS/c11-9-3-2-8(15-9)6-13-5-7(12)1-4-10(13)14/h1-5H,6,12H2

InChI Key

QTPILQJRBMAOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC2=CC=C(S2)Cl

Origin of Product

United States

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